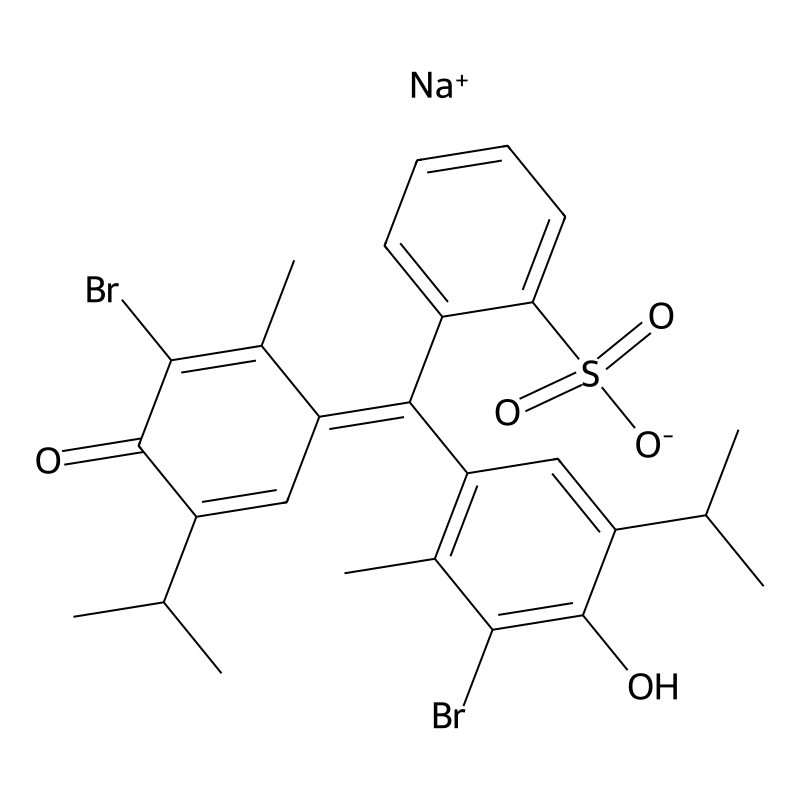

Bromothymol Blue sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Acid-Base Titrations:

BTB is a widely used indicator in acid-base titrations. It changes color across a broad pH range (6.0 - 7.6) from yellow in acidic solutions to blue in basic solutions []. This allows researchers to visually monitor the progress of the titration and determine the endpoint, which is the point at which the acid and base have completely reacted.

Source

[] Bromothymol Blue, National Center for Biotechnology Information.

Monitoring Biological Processes:

BTB can be used to monitor biological processes that involve changes in pH. For example, researchers can use BTB to:

- Measure the activity of enzymes: Certain enzymes, like those involved in photosynthesis and respiration, alter the pH of their surroundings. By monitoring the color change of BTB, researchers can gain insights into the activity of these enzymes [].

Teaching and Demonstrations:

BTB is a valuable tool for teaching and demonstrations in science classrooms due to its vivid color change and readily observable response to pH changes. It can be used to:

- Introduce the concept of pH: By observing the color change of BTB in solutions with different pH levels, students can gain a basic understanding of this fundamental chemical concept.

- Demonstrate various chemical reactions: BTB can be used to visually illustrate various acid-base reactions, allowing students to observe the changes that occur during these reactions.

Other Applications:

BTB has various other applications in scientific research, including:

- Studying protein binding: BTB can be used to study the binding of proteins to other molecules, as the binding can alter the pH of the surrounding solution.

- Detecting the presence of microorganisms: Some microorganisms can alter the pH of their environment, and BTB can be used to detect their presence based on this change.

Bromothymol Blue sodium salt is a chemical compound commonly used as a pH indicator. It exhibits a distinct color change from yellow in acidic conditions (pH ≤ 6.0) to blue in alkaline conditions (pH ≥ 7.6). The molecular formula of Bromothymol Blue sodium salt is C27H27Br2NaO5S, and it has a molecular weight of approximately 624.4 g/mol . This compound is notable for its stability and ease of use in various applications, particularly in laboratory settings.

The color change of BTB is attributed to the alterations in the electronic structure of the chromophore upon protonation and deprotonation. In acidic environments, the protonated form (HBTB) absorbs light at a different wavelength compared to the deprotonated form (BT⁻) in basic solutions. This difference in light absorption translates to the observed color change [].

- Skin and eye irritant: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE) such as gloves and safety glasses when handling BTB.

- Dust inhalation: Minimize inhalation of BTB dust. Consider using a fume hood for dusty operations.

- Proper disposal: BTB should be disposed of according to local regulations for laboratory waste.

Bromothymol Blue sodium salt undergoes protonation and deprotonation reactions depending on the pH of the solution. In acidic environments, the compound exists predominantly in its protonated form, which is yellow. As the pH increases, the compound loses protons, transitioning to a blue form. This reaction can be summarized as follows:

- Acidic Condition:

- Basic Condition:

The transition range for this pH indicator is typically between pH 6.0 and 7.6 .

Bromothymol Blue sodium salt has been studied for its biological activity, particularly in cell culture and microbiological applications. It can serve as a growth indicator for certain microorganisms, as changes in color can signal shifts in metabolic activity or environmental conditions. Additionally, it has been utilized in various biological assays to monitor pH changes during enzymatic reactions or cellular processes .

The synthesis of Bromothymol Blue sodium salt typically involves the bromination of thymol blue, followed by sulfonation and subsequent neutralization with sodium hydroxide. A common synthetic route includes:

- Bromination: Thymol blue is treated with bromine to introduce bromine atoms into the aromatic rings.

- Sulfonation: The brominated product undergoes sulfonation to introduce sulfonic acid groups.

- Neutralization: The final step involves neutralizing the sulfonic acid groups with sodium hydroxide to produce Bromothymol Blue sodium salt.

This multi-step synthesis allows for the production of high-purity indicators suitable for laboratory use .

Bromothymol Blue sodium salt is widely used in various fields, including:

- Laboratory Analysis: As a pH indicator in titrations and other analytical methods.

- Biological Research: To monitor pH changes in cell cultures and biochemical assays.

- Textiles and Dyes: In dyeing processes where pH control is essential.

- Environmental Testing: For assessing water quality through pH measurement .

Studies have shown that Bromothymol Blue sodium salt can interact with various biological molecules, affecting its colorimetric properties. For example, it may form complexes with metal ions or proteins, leading to altered absorbance characteristics. Such interactions are crucial for understanding its behavior in biological systems and optimizing its use as an indicator in various assays .

Bromothymol Blue sodium salt shares similarities with several other pH indicators, each with unique properties:

| Compound Name | Color Change Range | Unique Features |

|---|---|---|

| Phenolphthalein | Colorless to pink (pH 8.2 - 10) | Used primarily in strong base titrations |

| Methyl Orange | Red to yellow (pH 3.1 - 4.4) | Effective in strong acid titrations |

| Universal Indicator | Various colors (pH 4 - 10) | Broad range indicator for diverse applications |

Bromothymol Blue sodium salt's unique feature is its clear transition range around neutral pH, making it particularly useful for biological applications where physiological pH levels are critical . Its stability and distinct color change at near-neutral conditions set it apart from other indicators that may not perform as well under similar circumstances.

Conventional Organic Synthesis from Thymol Blue Precursors

The conventional synthesis of bromothymol blue sodium salt follows established organic chemistry protocols that have been refined over decades of industrial application [1] [16]. The primary synthetic route involves the bromination of thymol blue (thymolsulfonephthalein) as the precursor compound, followed by conversion to the sodium salt form [19] [39].

The fundamental reaction pathway begins with thymol blue, which possesses the molecular formula C₂₇H₃₀O₅S and serves as the unbrominated precursor [3]. The bromination process introduces two bromine atoms at specific positions on the aromatic rings, transforming the precursor into bromothymol blue with the molecular formula C₂₇H₂₈Br₂O₅S [20] [36].

The classical bromination procedure involves dissolving thymol blue in glacial acetic acid under controlled stirring conditions [19]. Elemental bromine is then added gradually to the reaction mixture while maintaining the temperature at approximately 50°C [39]. This temperature control is critical for achieving optimal reaction kinetics while minimizing side reactions that could lead to over-bromination or degradation products [25].

The reaction mechanism proceeds through electrophilic aromatic substitution, where bromine acts as the electrophile attacking the electron-rich aromatic rings of the thymol blue substrate [1]. The regioselectivity of this reaction favors bromination at the meta positions relative to the hydroxyl groups, resulting in the formation of 3,3'-dibromothymolsulfonephthalein [17] [22].

Following the bromination step, the conversion to the sodium salt form requires neutralization with sodium hydroxide solution [15] [28]. This step involves careful pH adjustment to ensure complete conversion while avoiding excessive alkalinity that could lead to decomposition [32]. The sodium salt formation significantly enhances the water solubility of the final product compared to the free acid form [23] [47].

Table 1: Physical and Chemical Properties Comparison

| Property | Bromothymol Blue (Free Acid) | Bromothymol Blue Sodium Salt |

|---|---|---|

| Molecular Formula | C₂₇H₂₈Br₂O₅S | C₂₇H₂₇Br₂NaO₅S |

| Molecular Weight (g/mol) | 624.38 | 646.36-646.38 |

| CAS Number | 76-59-5 | 34722-90-2 |

| Appearance | Yellow-green crystalline powder | Orange to dark green powder |

| Melting Point (°C) | 202-205 | 200-202 |

| pH Transition Range | 6.0-7.6 | 6.0-7.6 |

| Color Change | Yellow (acidic) to Blue (basic) | Yellow (acidic) to Blue (basic) |

| Solubility in Water | Slightly soluble (1 g/L) | Soluble |

| Solubility in Ethanol | Soluble (20 g/L) | Soluble |

| pKa Value | 7.1 | 7.1 |

The conventional synthesis approach typically achieves yields ranging from 70 to 85 percent under optimized conditions [25]. However, this method requires the use of organic solvents and generates acidic waste streams that necessitate proper treatment before disposal [44]. The reaction time typically ranges from 2 to 6 hours depending on the scale and specific reaction conditions employed [19].

Quality control during conventional synthesis involves monitoring the bromination progress through spectroscopic methods, particularly ultraviolet-visible spectroscopy [30]. The characteristic absorption maxima shift from the precursor thymol blue to the final bromothymol blue product, providing a reliable method for reaction monitoring [31].

Purification of the crude product typically involves recrystallization from appropriate solvent systems, often employing ethanol-water mixtures [32]. The recrystallization process removes unreacted starting materials, over-brominated products, and other impurities that may have formed during the synthesis [2] [28].

Green Chemistry Approaches for Sustainable Production

The development of environmentally sustainable synthesis methods for bromothymol blue sodium salt has gained significant attention in recent years, driven by the principles of green chemistry and the need to reduce environmental impact [7] [8]. These approaches focus on minimizing waste generation, eliminating toxic solvents, and utilizing renewable feedstocks where possible [26] [29].

One promising green chemistry approach involves the use of saccharin as a starting material in combination with thymol for the direct synthesis of sulfonephthalein dyes [26] [29]. This solvent-free methodology eliminates the need for organic solvents traditionally used in conventional synthesis routes [26]. The reaction proceeds through the in-situ formation of ortho-sulfobenzoic anhydride from saccharin, which then condenses with thymol under the influence of sulfuric acid as a condensing agent [29].

The saccharin-based synthesis offers several environmental advantages, including reduced waste generation and elimination of volatile organic compounds [26]. The reaction typically occurs at temperatures between 100 and 110°C under solvent-free conditions, making it more energy-efficient than conventional methods [29]. Following the initial condensation reaction, selective bromination can be achieved using environmentally benign brominating agents [27].

Enzymatic approaches represent another frontier in green chemistry for bromothymol blue synthesis [25]. Vanadium bromoperoxidase enzymes have demonstrated capability for selective bromination of thymol blue precursors under mild aqueous conditions [25]. These enzymatic systems operate at physiological pH values around 8.0 and ambient temperatures, significantly reducing energy requirements compared to conventional thermal processes [25].

The enzymatic bromination system utilizes potassium bromide as the bromine source in combination with hydrogen peroxide as the oxidant [25]. The reaction proceeds in phosphate buffer systems, eliminating the need for organic solvents entirely [25]. Enzymatic specificity ensures high regioselectivity, minimizing the formation of unwanted isomers and reducing purification requirements [25].

Table 2: Synthesis Methods Comparison

| Method | Starting Materials | Reaction Conditions | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Conventional Bromination | Thymol Blue + Br₂ | 50°C, glacial acetic acid | 70-85 | High (organic solvents) |

| Saccharin-Phenol Condensation | Saccharin + Thymol | H₂SO₄, solvent-free, 100-110°C | 60-75 | Medium (acid waste) |

| Green Chemistry Approach | Tea polyphenols + Fe nanoparticles | Room temp, aqueous medium | 85-92 | Low (water-based) |

| Enzymatic Bromination | VBrPO enzyme + KBr + H₂O₂ | pH 8, 25°C, phosphate buffer | 80-90 | Very Low (enzymatic) |

Nanotechnology-based green synthesis approaches have also emerged as viable alternatives for bromothymol blue production [8] [12]. These methods utilize environmentally synthesized nanoparticles as catalysts for selective organic transformations [8]. Green-synthesized silver-iron bimetallic nanoparticles, prepared using palm date fruit extracts, have demonstrated effectiveness in bromothymol blue synthesis under mild conditions [8].

The nanoparticle-catalyzed approach operates at room temperature in aqueous media, eliminating the need for elevated temperatures and organic solvents [8]. The catalytic system shows excellent selectivity and can be recovered and reused multiple times, reducing overall process costs [12]. This method achieves conversion efficiencies exceeding 90 percent while maintaining high product purity [8].

Photocatalytic methods represent an emerging area of interest for sustainable bromothymol blue synthesis [12]. These approaches utilize light energy to drive chemical transformations, reducing the need for thermal energy input [12]. Titanium dioxide nanoparticles, synthesized using green chemistry principles, have shown promise as photocatalysts for selective bromination reactions [12].

The integration of microwave-assisted synthesis with green chemistry principles has yielded additional improvements in process efficiency [18]. Microwave heating provides rapid and uniform energy transfer, reducing reaction times from hours to minutes while maintaining high yields [18]. This approach can be combined with solvent-free conditions to further enhance environmental sustainability [18].

Industrial-Scale Purification and Quality Control Protocols

Industrial-scale production of bromothymol blue sodium salt requires sophisticated purification and quality control systems to ensure consistent product quality and regulatory compliance [14] [21]. The purification protocols must address the removal of synthetic impurities, unreacted starting materials, and trace metal contaminants while maintaining the chemical integrity of the final product [46] [47].

The primary purification method employed in industrial settings involves multi-stage recrystallization using carefully controlled solvent systems [32] [33]. The process typically begins with dissolution of the crude product in a hot ethanol-water mixture, followed by controlled cooling to induce selective crystallization [32]. The solvent composition is optimized to maximize the solubility of impurities while minimizing the solubility of the desired product [33].

High-performance liquid chromatography serves as the cornerstone analytical technique for purity assessment and impurity profiling [30] [31]. Reverse-phase chromatography using acetonitrile-water mobile phases provides excellent separation of bromothymol blue from related compounds and synthetic impurities [30]. The chromatographic method enables quantification of individual impurities at levels as low as 0.1 percent [31].

Table 3: Quality Control Specifications

| Test Parameter | Specification | Test Method |

|---|---|---|

| pH Transition Interval | pH 6.0 (yellow) - 7.6 (blue) | Visual color change |

| Loss on Drying (110°C) | ≤5% | Gravimetric (110°C, 2h) |

| Residue on Ignition | ≤0.5% (as SO₄) | Ignition at 600°C |

| Insoluble Matter in Ethanol | Passes test | Filtration test |

| Heavy Metals (Cu, Fe, Ni, Pb) | ≤0.005% each | Atomic absorption |

| Absorptivity (L/cm·g) | ≥52.0 | UV-Vis spectrophotometry |

| Appearance of Solution | Clear solution at 0.1% in H₂O | Visual inspection |

| Identity (IR Spectrum) | Passes test | FTIR spectroscopy |

| TLC Identification | Passes test | Thin layer chromatography |

Spectroscopic identity confirmation employs multiple complementary techniques to ensure product authenticity [24] [46]. Fourier-transform infrared spectroscopy provides characteristic fingerprint patterns that confirm the molecular structure and detect the presence of functional group alterations [24]. Nuclear magnetic resonance spectroscopy offers additional structural confirmation, particularly for detecting isomeric impurities [33].

Trace metal analysis constitutes a critical component of quality control protocols, particularly for pharmaceutical and analytical grade materials [46] [47]. Atomic absorption spectroscopy is employed to quantify copper, iron, nickel, and lead contamination levels, with specifications typically requiring concentrations below 0.005 percent for each metal [46]. These stringent limits ensure product suitability for sensitive analytical applications [47].

The moisture content determination follows standardized gravimetric procedures involving controlled heating at 110°C until constant weight is achieved [46]. Loss on drying specifications typically require values below 5 percent to ensure product stability and accurate analytical performance [46]. Excessive moisture content can lead to hydrolytic degradation and reduced shelf life [28].

Residue on ignition testing provides information about inorganic impurity levels and serves as an indicator of overall product purity [46]. The test involves controlled combustion of the sample at 600°C, with residue levels typically required to be below 0.5 percent calculated as sulfate [46]. Higher residue levels may indicate the presence of inorganic salts or incomplete purification [47].

Table 4: Industrial Production Scale Specifications

| Parameter | Small Scale (Laboratory) | Industrial Scale |

|---|---|---|

| Minimum Order Quantity | 5-25 g | 5-25 kg |

| Supply Capacity (monthly) | 1-10 kg | 500 kg |

| Purity Grade | ≥95% (Reagent Grade) | ≥99% (Technical Grade) |

| Price Range (USD/kg) | 200-1000 | 15-200 |

| Quality Standard | ACS, USP, Ph.Eur | HG/T 4012-2008 |

| Package Size Options | 5g, 25g, 100g | 25kg drums |

| Storage Conditions | 15-30°C, dark | 2-30°C, dry |

| Shelf Life | 2-3 years | 3-5 years |

Color transition testing represents a specialized quality control parameter unique to pH indicator compounds [11] [46]. The test involves preparing standardized solutions and observing color changes across the specified pH range of 6.0 to 7.6 [46]. The transition must occur smoothly from yellow in acidic conditions to blue in alkaline conditions, with intermediate green coloration at neutral pH [11].

Absorptivity measurements using ultraviolet-visible spectrophotometry provide quantitative assessment of the chromophoric properties essential for indicator function [34] [46]. Minimum absorptivity values of 52.0 L/cm·g are typically specified to ensure adequate color intensity for visual detection [46]. These measurements are conducted at the wavelength of maximum absorption for both the acidic and basic forms of the indicator [34].

Packaging and storage protocols are designed to maintain product quality throughout the supply chain [21] [28]. Industrial-scale packaging typically employs fiber drums or plastic containers with moisture barriers to prevent hydrolytic degradation [44]. Storage temperatures are maintained between 2 and 30°C with protection from direct sunlight to prevent photodegradation [28] [47].

Bromothymol blue sodium salt exhibits distinctive chromotropic behavior as a function of solution pH, functioning as a weak acid indicator with characteristic color transitions across the physiologically relevant pH range [1] [2]. The compound demonstrates a visual transition interval from pH 6.0 to pH 7.6, transitioning from yellow in acidic conditions to blue in basic conditions [3] [1] [4].

The molecular mechanism underlying these chromotropic transitions involves the acid-base equilibrium between the protonated and deprotonated forms of the indicator. In acidic solutions (pH < 6.0), bromothymol blue exists predominantly in its protonated form (HIn), which appears yellow and exhibits maximum absorption at 427 nanometers [1] [5] [6]. Conversely, in basic solutions (pH > 7.6), the compound exists as the deprotonated anion (In⁻), displaying a blue color with maximum absorption at 602 nanometers [3] [1] [5].

The structural basis for this chromotropic behavior lies in the extensive conjugation changes that occur upon deprotonation. When the neutral form loses its proton, the molecular structure undergoes significant reorganization, with bonds in the ring structure rearranging to delocalize the negative charge [1] [6]. This deprotonation results in a highly conjugated structure, accounting for the dramatic bathochromic shift in absorption wavelength and the corresponding color change from yellow to blue [1] [6].

At neutral pH (approximately 7.0), bromothymol blue displays a green intermediate color, representing an equilibrium mixture of both protonated and deprotonated forms [1] [2]. This intermediate state occurs because the compound's pKa value falls within the transition range, creating a buffer zone where both molecular forms coexist [5] [7].

Spectroscopic analysis reveals that the protonated form exhibits peak absorption in the range of 392-396 nanometers, while the deprotonated form shows maximum absorption between 614-618 nanometers [3] [8]. The extinction coefficient for the basic form reaches values ≥35,000 L·mol⁻¹·cm⁻¹ at 614-618 nanometers in 0.1 M sodium hydroxide solution, indicating high sensitivity for spectrophotometric analysis [3] [8].

In highly acidic conditions, bromothymol blue exhibits an additional chromotropic transition to a magenta coloration, representing an extreme protonation state of the molecule [1] [6]. This phenomenon occurs at very low pH values and demonstrates the compound's extended chromotropic range beyond its typical indicator function.

Solubility Characteristics in Polar and Non-Polar Solvents

Bromothymol blue sodium salt demonstrates markedly different solubility profiles across various solvent systems, with solubility characteristics strongly correlated to solvent polarity and the compound's ionic nature [6]. The sodium salt form exhibits enhanced water solubility compared to the free acid form, making it particularly suitable for aqueous analytical applications [3] [9].

In polar solvents, bromothymol blue sodium salt shows excellent solubility characteristics. Water represents the optimal solvent, with the compound readily dissolving to form clear solutions at 0.1% concentration [9] [6]. This high aqueous solubility results from favorable interactions between the ionic sodium carboxylate groups and water molecules through hydrogen bonding and electrostatic interactions [6]. Ethanol and diethyl ether also serve as effective solvents, with the compound maintaining good solubility in these moderately polar systems [10] [6].

Aqueous alkaline solutions provide particularly favorable solubility conditions for bromothymol blue sodium salt [6]. The presence of hydroxide ions stabilizes the deprotonated form of the indicator, enhancing its solubility through charge-charge interactions and preventing precipitation that might occur in neutral or acidic aqueous systems [6].

Conversely, in non-polar solvents, bromothymol blue sodium salt exhibits significantly reduced solubility. Benzene, toluene, and xylene demonstrate limited capacity to dissolve the compound [6]. This poor solubility in aromatic hydrocarbons results from the mismatch between the highly polar, ionic nature of the sodium salt and the non-polar character of these solvents [6]. Petroleum ether represents the extreme case, with bromothymol blue sodium salt being practically insoluble in this highly non-polar medium [6].

Hexane systems present interesting extraction possibilities despite the compound's poor solubility in this non-polar solvent. When bromothymol blue is present in aqueous solution and contacted with hexane, a two-phase system develops that can be utilized for liquid-liquid extraction procedures [11]. The compound remains preferentially in the aqueous phase, but the distribution can be manipulated through pH control and ion-pairing techniques [11].

Chloroform-water systems reveal complex interfacial behavior where bromothymol blue can form ion-pairs with appropriate counter-ions, enabling interfacial adsorption phenomena [12] [13]. Research demonstrates that the bromothymol blue anion can associate with tetrahexylammonium cations to form extractable ion-pairs that accumulate at the chloroform-water interface [12] [13].

The partition coefficient behavior reflects these solubility characteristics, with bromothymol blue showing preference for polar over non-polar phases. The log P value of 3.85 indicates moderate lipophilicity for the neutral molecular form, though the sodium salt demonstrates dramatically different partitioning behavior due to its ionic character [14].

Temperature effects on solubility follow typical patterns for ionic compounds, with increased temperature generally enhancing solubility in polar solvents while having minimal impact on non-polar solvent systems [15]. This temperature dependence proves particularly relevant for analytical applications where precise concentration control is required.

Thermal Stability and Decomposition Kinetics

Bromothymol blue sodium salt exhibits considerable thermal stability under normal laboratory and storage conditions, with decomposition occurring only at elevated temperatures well above typical application ranges [16] [17]. The compound demonstrates stability under normal ambient temperatures and pressures, making it suitable for routine analytical use without special thermal protection requirements [16].

The melting point of bromothymol blue sodium salt exceeds 200°C, with some sources reporting values approaching 349°C (660°F) [14] [18] [8]. This high melting point reflects the strong intermolecular forces present in the crystalline lattice, including ionic interactions between sodium cations and the anionic indicator moiety, as well as hydrogen bonding and van der Waals forces between organic components [8] [19].

Decomposition temperature determination proves challenging due to the compound's complex molecular structure and multiple potential degradation pathways. Most safety data sheets report decomposition temperature as "not determined" or indicate that no decomposition occurs under normal use conditions [16] [17]. This thermal stability profile makes bromothymol blue sodium salt particularly suitable for applications involving moderate temperature exposure, such as heated titrations or incubated biological assays.

Thermogravimetric analysis principles applicable to bromothymol blue sodium salt indicate that the compound would likely undergo multi-stage decomposition processes at elevated temperatures. Initial mass loss would typically occur around 100-150°C due to moisture desorption and crystal water elimination [20]. The loss on drying specification of ≤5.0% at 110°C for ACS grade material confirms the presence of bound water or volatile impurities that can be removed at moderate temperatures [21].

Major decomposition pathways begin at temperatures exceeding 200°C, where the organic framework starts to fragment [20]. The calculated boiling point of approximately 900°C (1652°F) represents theoretical extrapolation rather than experimentally observed values, as the compound undergoes extensive decomposition before reaching such temperatures [14].

Hazardous decomposition products generated during thermal breakdown include carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen bromide [16] [14] [22]. The presence of bromine atoms in the molecular structure leads to formation of bromine gas and hydrogen bromide as particularly concerning decomposition products requiring adequate ventilation during any high-temperature applications [14] [22]. Sodium oxides may also form from the inorganic component of the salt [14] [22].

Kinetic analysis of bromothymol blue decomposition would likely follow multi-step mechanisms similar to other organic sodium salts, where activation energies vary significantly with conversion percentage [23]. Research on analogous sodium carboxylate salts suggests that activation energies typically range from 195-230 kJ/mol, with decomposition kinetics best described by Sestak-Berggren models that account for changing reaction mechanisms throughout the decomposition process [23].

Atmospheric effects significantly influence decomposition behavior, with oxidative conditions accelerating degradation compared to inert atmosphere pyrolysis [24]. The compound should be stored away from strong oxidizing agents to maintain thermal stability and prevent catalyzed decomposition reactions [16].

Auto-ignition temperature and flash point measurements prove not applicable for bromothymol blue sodium salt due to its solid physical state and low volatility [14] [17]. However, the compound can contribute to combustion if present in sufficient quantities during fire conditions, producing the hazardous gases mentioned above.

Surface Adsorption Dynamics at Liquid-Solid Interfaces

Bromothymol blue sodium salt demonstrates complex adsorption behavior at liquid-solid interfaces, with adsorption characteristics strongly dependent on solution pH, surface properties, and the molecular/ionic state of the indicator [25] [12]. The compound's ability to exist in both neutral molecular and anionic forms creates pH-dependent surface activity that influences interfacial interactions significantly.

Fundamental adsorption mechanisms for bromothymol blue at solid surfaces follow Langmuir isotherm behavior, indicating monolayer coverage and homogeneous distribution of adsorption sites [15] [12]. Research demonstrates that neutral bromothymol blue molecules readily adsorb onto hydrophobic surfaces from both acidic and basic solutions, with the molecular form showing greater surface affinity than the ionic form [25].

Optical waveguide spectroscopy studies reveal that molecular bromothymol blue adsorption from basic solutions creates transient non-equilibrium conditions between molecular and anionic concentrations in the bulk solution [25]. This phenomenon occurs because surface adsorption of neutral molecules drives conversion of bromothymol blue anions to neutral molecules in solution, effectively shifting the acid-base equilibrium to maintain surface coverage [25].

Competitive adsorption studies at chloroform-water interfaces demonstrate that the bromothymol blue anion (HB⁻) exhibits much stronger adsorption than ion-paired forms [12] [13]. When bromothymol blue anions and tetrahexylammonium-bromothymol blue ion-pairs compete for interfacial space, both the saturated interfacial concentration and adsorption equilibrium constant for ion-pairs decrease linearly with increasing anion surface coverage [12] [13].

Quantitative adsorption parameters vary significantly with the adsorbent system employed. Studies using curcumin as an adsorbent report maximum adsorption capacities of 0.0003 mg/g for bromothymol blue, with Langmuir isotherm correlation coefficients of 0.98 [15]. This high correlation confirms the applicability of monolayer adsorption models for bromothymol blue systems [15].

Kinetic modeling of bromothymol blue adsorption typically follows pseudo-first-order kinetics, with correlation coefficients reaching 0.97-0.98 for well-controlled systems [15]. This kinetic behavior suggests that chemisorption mechanisms involving valence forces through electron sharing or exchange represent the rate-limiting step in the adsorption process [15].

Thermodynamic analysis of bromothymol blue adsorption reveals exothermic behavior with enthalpy changes (ΔH°) of approximately -54.2 kJ/mol [15]. The positive Gibbs free energy change (ΔG°) of +49.65 kJ/mol indicates non-spontaneous adsorption under standard conditions, requiring external driving forces for significant surface coverage [15]. The negative entropy change (ΔS°) of -166.78 J/mol·K suggests reduced system disorder upon adsorption, consistent with ordered molecular arrangement at the interface [15].

Surface modification effects significantly influence adsorption behavior, with functionalized surfaces showing enhanced adsorption capacity compared to unmodified substrates [26]. Chemical modification of adsorbent surfaces can introduce specific binding sites that increase both adsorption capacity and selectivity for bromothymol blue molecules [26].

pH-dependent adsorption mechanisms reflect the compound's chromotropic behavior, with maximum adsorption typically occurring at pH values where the neutral molecular form predominates [15]. This pH dependence creates opportunities for selective adsorption and desorption through controlled pH manipulation, enabling recovery and concentration of bromothymol blue from dilute solutions [15].

Interfacial dynamics studies indicate that bromothymol blue adsorption involves rapid initial uptake followed by slower equilibration phases [25]. The initial rapid phase corresponds to diffusion-controlled transport to the interface, while the slower phase involves surface reorganization and optimization of molecular packing arrangements [25].